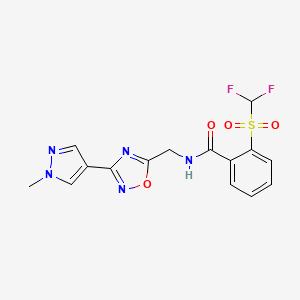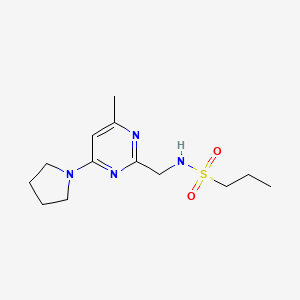
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP is a pyridine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In inflammation research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 leads to a reduction in inflammation. In neurodegenerative disease research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has been found to exhibit unique biochemical and physiological effects. In cancer research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide reduces inflammation and pain. In neurodegenerative disease research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide reduces oxidative stress and inflammation and protects against neuronal damage.
Advantages and Limitations for Lab Experiments
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various scientific research areas. However, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide. In cancer research, future studies could focus on the combination of 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide with other chemotherapeutic agents to enhance its anti-tumor effects. In inflammation research, future studies could focus on the development of 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide derivatives with improved solubility and bioavailability. In neurodegenerative disease research, future studies could focus on the development of 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide derivatives with improved blood-brain barrier penetration and neuroprotective effects. Overall, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has significant potential for therapeutic applications in various scientific research areas and warrants further investigation.
Synthesis Methods
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2,6-dichloropyridine with 3-amino-4-methoxybenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting compound is then treated with 2-chloronicotinoyl chloride to obtain 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide. Another method involves the reaction of 2,6-dichloropyridine with 3-amino-4-methoxybenzenesulfonamide in the presence of a weak acid such as acetic acid. The resulting compound is then treated with 2-chloronicotinoyl chloride to obtain 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide.
Scientific Research Applications
3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has been found to exhibit potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3,6-dichloro-N-[3-(methanesulfonamido)-4-methoxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-23-11-5-3-8(7-10(11)19-24(2,21)22)17-14(20)13-9(15)4-6-12(16)18-13/h3-7,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKTDAKFMFTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)



![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)


![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)
![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)